Cas no 2176069-02-4 (2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine)

2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
-
- Inchi: 1S/C14H16N4O/c1-9-7-12(18-14(16-9)10-3-4-10)17-11-5-6-13(19-2)15-8-11/h5-8,10H,3-4H2,1-2H3,(H,16,17,18)
- InChI Key: BHMUSBUMSSJENB-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C=N1)NC1=CC(C)=NC(C2CC2)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 297
- XLogP3: 2.3
- Topological Polar Surface Area: 59.9
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6610-5517-2μmol |
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine |
2176069-02-4 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6610-5517-1mg |
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine |
2176069-02-4 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6610-5517-5mg |
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine |
2176069-02-4 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6610-5517-20μmol |
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine |
2176069-02-4 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6610-5517-40mg |
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine |
2176069-02-4 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6610-5517-15mg |
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine |
2176069-02-4 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6610-5517-10μmol |
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine |
2176069-02-4 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6610-5517-3mg |
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine |
2176069-02-4 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6610-5517-2mg |
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine |
2176069-02-4 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6610-5517-25mg |
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine |
2176069-02-4 | 25mg |
$163.5 | 2023-09-07 |
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine Related Literature
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
Additional information on 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
2-Cyclopropyl-N-(6-Methoxypyridin-3-yl)-6-Methylpyrimidin-4-Amine: A Comprehensive Overview
The compound 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine, with the CAS number 2176069-02-4, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of this molecule is characterized by a pyrimidine ring system, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents attached to this core structure play a crucial role in determining its pharmacological properties.
The pyrimidine ring in this compound is substituted with a cyclopropyl group at position 2, a methyl group at position 6, and an N-(6-methoxypyridin-3-yl) group at position 4. These substituents not only influence the physical and chemical properties of the molecule but also contribute to its biological activity. The presence of the cyclopropyl group introduces steric hindrance, which can affect the molecule's interactions with biological targets. The methyl group at position 6 adds to the hydrophobicity of the molecule, potentially enhancing its membrane permeability. The N-(6-methoxypyridin-3-yl) group introduces additional electronic effects, which can modulate the molecule's reactivity and binding affinity to specific receptors or enzymes.
Recent studies have highlighted the potential of this compound as a promising candidate for drug development. Researchers have explored its activity against various disease targets, including cancer, inflammation, and infectious diseases. For instance, in vitro assays have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in cell signaling pathways. Additionally, its ability to modulate receptor activity suggests potential applications in treating central nervous system disorders.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the pyrimidine ring through cyclization reactions, followed by substitution reactions to introduce the desired substituents. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, has enabled researchers to optimize the synthesis process for higher yields and better purity.
In terms of pharmacokinetics, studies have shown that this compound has favorable absorption properties, making it suitable for oral administration. Its metabolic stability has also been evaluated in preclinical models, with results indicating moderate clearance rates. These findings suggest that further optimization could enhance its bioavailability and reduce potential toxicity.
The application of computational chemistry tools has been instrumental in understanding the molecular interactions of this compound with biological targets. Molecular docking studies have provided insights into how the substituents on the pyrimidine ring contribute to binding affinity and selectivity. Furthermore, quantitative structure-activity relationship (QSAR) models have been developed to predict the activity of structurally related compounds, aiding in the design of more potent analogs.
In conclusion, 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound holds great promise for contributing to innovative therapeutic solutions in various disease areas.
2176069-02-4 (2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine) Related Products
- 862814-33-3(2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide)
- 1806799-01-8(Ethyl 3-(difluoromethyl)-2,6-diiodopyridine-4-carboxylate)
- 1261935-45-8(2-Methyl-3-(3-methylsulfonylphenyl)benzoic acid)
- 39103-99-6(3-chloro-4-(piperidin-1-yl)phenol)
- 2229093-71-2(3-(5,6-dichloropyridin-3-yl)-3-hydroxypropanoic acid)
- 1504704-84-0(1-(1,3-Diethyl-1h-pyrazol-5-yl)ethan-1-one)
- 1261905-99-0(6-Chloro-2-(3-nitrophenyl)benzoic acid)
- 850937-21-2(2-{5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide)
- 1805389-51-8(3-Bromo-5-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride)
- 718596-70-4(rel-(2S,6S)-2,6-dimethylpiperidin-4-ol)




